An In-depth Technical Guide to the Chemical Synthesis of Deoxyfuconojirimycin Hydrochloride
An In-depth Technical Guide to the Chemical Synthesis of Deoxyfuconojirimycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Deoxyfuconojirimycin hydrochloride, a potent and specific inhibitor of α-L-fucosidase. The synthesis of this iminosugar is a significant endeavor in medicinal chemistry due to its therapeutic potential. This document outlines a well-established synthetic route, detailing the necessary experimental protocols and presenting key quantitative data.
Overview of the Synthetic Strategy
The synthesis of Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a stereochemically controlled process. A prominent and efficient method commences from the readily available chiral starting material, D-lyxonolactone. This multi-step synthesis involves the strategic use of protecting groups, reduction, and the introduction of a nitrogen-containing functional group to form the characteristic piperidine (B6355638) ring of the iminosugar. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic pathway of Deoxyfuconojirimycin hydrochloride from D-lyxonolactone.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of Deoxyfuconojirimycin hydrochloride.
Step 1: Protection of D-lyxonolactone
The initial step involves the protection of the diol group of D-lyxonolactone using an isopropylidene group to prevent unwanted side reactions in subsequent steps.
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Reaction: D-lyxonolactone is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
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Experimental Protocol:
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Suspend D-lyxonolactone in anhydrous acetone.
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Add a catalytic amount of p-toluenesulfonic acid.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).
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Filter the mixture and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica (B1680970) gel.
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Step 2: Reduction of the Lactone
The protected lactone is then reduced to the corresponding diol.
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Reaction: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is reduced using a suitable reducing agent like sodium borohydride (B1222165) to yield 2,3-O-Isopropylidene-L-lyxitol.
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Experimental Protocol:
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Dissolve the protected lactone in a suitable solvent (e.g., ethanol).
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Cool the solution in an ice bath.
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Add sodium borohydride portion-wise with stirring.
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction by the addition of acetic acid.
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Remove the solvent under reduced pressure and co-evaporate with methanol (B129727) to remove borate (B1201080) esters.
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The residue can be purified by chromatography.
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Step 3: Introduction of the Azide Group
The hydroxyl group at the C-5 position is converted to an azide, which will serve as the precursor to the ring nitrogen. This is typically a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.
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Reaction: The primary hydroxyl group of 2,3-O-Isopropylidene-L-lyxitol is first tosylated and then displaced by an azide ion to give 5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol.
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Experimental Protocol:
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Tosylation: Dissolve the diol in pyridine (B92270) and cool to 0°C. Add p-toluenesulfonyl chloride and stir at low temperature. Allow the reaction to proceed until the starting material is consumed.
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Work-up by pouring the reaction mixture into ice water and extracting with an organic solvent.
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Azidation: Dissolve the purified tosylate in a polar aprotic solvent like DMF. Add sodium azide and heat the mixture (e.g., at 80-100°C) until the reaction is complete.
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Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
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Purify the crude azide by column chromatography.
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Step 4: Reduction of the Azide and Cyclization
The azide group is reduced to an amine, which then undergoes intramolecular cyclization to form the piperidine ring of Deoxyfuconojirimycin.
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Reaction: The azide is reduced to an amine, typically by catalytic hydrogenation, which then cyclizes in situ to form the iminosugar.
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Experimental Protocol:
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Dissolve the azide in a suitable solvent such as methanol or ethanol (B145695).
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Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
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Step 5: Deprotection
The isopropylidene protecting group is removed to yield the free iminosugar.
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Reaction: The protected iminosugar is treated with an acid to hydrolyze the acetal (B89532) and give Deoxyfuconojirimycin.
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Experimental Protocol:
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Dissolve the protected iminosugar in an aqueous acidic solution (e.g., 1 M HCl or aqueous acetic acid).
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Stir the solution at room temperature or with gentle heating until deprotection is complete.
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Neutralize the reaction mixture with a base (e.g., an ion-exchange resin or by careful addition of a basic solution).
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Remove the solvent under reduced pressure to obtain the crude product.
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Step 6: Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt.
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Reaction: Deoxyfuconojirimycin is treated with hydrochloric acid to form the corresponding salt.
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Experimental Protocol:
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Dissolve the purified Deoxyfuconojirimycin in a minimal amount of a suitable solvent like methanol or ethanol.
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Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol).
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The hydrochloride salt will typically precipitate from the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
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Quantitative Data
The following table summarizes typical yields and key characterization data for the synthesis of Deoxyfuconojirimycin hydrochloride. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |
| 1. Isopropylidene Protection | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | 85-95 | C₈H₁₂O₅ | 188.18 |
| 2. Lactone Reduction | 2,3-O-Isopropylidene-L-lyxitol | 90-98 | C₈H₁₆O₅ | 192.21 |
| 3. Tosylation and Azidation | 5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol | 70-85 (two steps) | C₈H₁₅N₃O₄ | 217.22 |
| 4. Azide Reduction and Cyclization | Protected Deoxyfuconojirimycin | 80-90 | C₉H₁₇NO₃ | 187.24 |
| 5. Deprotection | Deoxyfuconojirimycin | >95 | C₆H₁₃NO₃ | 147.17 |
| 6. Hydrochloride Salt Formation | Deoxyfuconojirimycin hydrochloride | >95 | C₆H₁₄ClNO₃ | 183.63 |
Characterization Data
The structure and purity of Deoxyfuconojirimycin hydrochloride and its intermediates are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Deoxyfuconojirimycin hydrochloride.
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¹H NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring and the methyl group. The chemical shifts and coupling constants are crucial for confirming the stereochemistry.
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¹³C NMR (in D₂O): The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the Deoxyfuconojirimycin core.
| Assignment | ¹H NMR (ppm, approximate) | ¹³C NMR (ppm, approximate) |
| H-1 | 3.0 - 3.2 | 55 - 57 |
| H-2 | 3.5 - 3.7 | 68 - 70 |
| H-3 | 3.8 - 4.0 | 70 - 72 |
| H-4 | 3.6 - 3.8 | 65 - 67 |
| H-5 | 2.8 - 3.0 | 50 - 52 |
| CH₃ | 1.2 - 1.4 | 15 - 17 |
Note: Chemical shifts can vary depending on the specific experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.
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Electrospray Ionization (ESI-MS): In positive ion mode, Deoxyfuconojirimycin hydrochloride will typically show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₃NO₃), which is approximately 148.09.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a single synthetic step, such as the reduction of the azide.
Caption: General experimental workflow for a synthetic step.
